mgc(3Me)JF549
Description
Evolution of Fluorescent Labeling Strategies in Subcellular Imaging
The journey of fluorescent labeling has been one of continuous innovation, dramatically enhancing our ability to peer into the subcellular realm. Early methods relied on synthetic organic dyes, such as fluorescein (B123965) and rhodamine, which could be used to stain cellular components. bio-techne.com A revolutionary leap came with the discovery and application of fluorescent proteins (FPs) like the green fluorescent protein (GFP). nih.gov Genetically encoding these proteins and fusing them to a protein of interest provided unparalleled specificity in labeling. bio-techne.com
However, the use of FPs is not without limitations, including their relatively large size which can sometimes interfere with the normal function of the tagged protein. bio-techne.com This has spurred the development of alternative strategies, such as self-labeling protein tags (e.g., HaloTag®, SNAP-tag®) that covalently bind to small, cell-permeable fluorescent dyes. medchemexpress.commedchemexpress.com These hybrid approaches combine the genetic specificity of tags with the superior brightness and photostability of synthetic fluorophores. medchemexpress.com More recent advancements focus on fluorogenic probes, which are designed to become fluorescent only upon binding to their specific target, thereby reducing background noise and eliminating the need for wash-out steps. funakoshi.co.jpthermofisher.com
Significance of Organelle-Specific Chemical Probes in Advanced Microscopy
Within the cell, numerous organelles such as the nucleus, mitochondria, endoplasmic reticulum (ER), and Golgi apparatus, perform distinct and vital functions. medchemexpress.com To understand these complex processes, it is crucial to visualize not just the cell as a whole, but the activities within each specific organelle. nih.govtocris.com Organelle-specific chemical probes are designed to accumulate selectively within a particular subcellular compartment, enabling researchers to study its structure, function, and dynamic interactions with other organelles in real-time. medchemexpress.commedchemexpress.com
The development of these targeted probes is critical for several reasons. They allow for the monitoring of organelle health and function in response to various stimuli or disease states. medchemexpress.com For example, probes targeting mitochondria can reveal changes in membrane potential, a key indicator of cellular metabolism and apoptosis. nih.gov Similarly, probes that specifically label the Golgi apparatus are essential for investigating its role in protein and lipid trafficking and modification, processes that are fundamental to cellular life and are often disrupted in diseases. The precision offered by these probes, especially when combined with super-resolution microscopy techniques, provides unprecedented insights into the spatial organization and temporal dynamics of cellular processes at the nanoscale. medchemexpress.comnih.gov
Historical Context and Development of Janelia Fluor Dye Scaffolds for Bioimaging
While fluorescent proteins revolutionized live-cell imaging, the quest for brighter, more photostable, and spectrally diverse fluorophores continued. Many of the foundational small-molecule dye scaffolds were discovered over a century ago. A significant breakthrough in recent years has been the development of the Janelia Fluor® (JF) dyes at the Howard Hughes Medical Institute's Janelia Research Campus. nih.gov
Researchers at Janelia developed a new synthetic methodology that allowed for the fine-tuning of rhodamine dye structures. nih.gov This led to the discovery that incorporating a small, four-membered azetidine (B1206935) ring into the dye structure could dramatically increase its quantum yield and photostability. The resulting Janelia Fluor® dyes, such as the flagship Janelia Fluor® 549 (JF549), were found to be significantly brighter and more resistant to photobleaching than their predecessors. nih.gov This enhanced performance has made them exceptionally valuable for demanding imaging applications, including single-molecule tracking and super-resolution microscopy. medchemexpress.com The development of the Janelia Fluor® palette, spanning a wide range of colors, has provided researchers with a powerful set of tools to illuminate biological systems with greater clarity and precision. nih.gov
The compound at the center of this article, mgc(3Me)JF549 , leverages the superior photophysical properties of the Janelia Fluor® 549 scaffold for a highly specific biological application: the imaging of the Golgi apparatus. hoelzel-biotech.comnih.gov It is a prime example of how advanced dye development converges with sophisticated chemical design to create powerful probes for modern cell biology.
In-depth Look at the Chemical Compound: this compound
The fluorescent probe This compound is a specialized chemical tool designed for the specific visualization of the Golgi apparatus in living cells. hoelzel-biotech.comtocris.com Its design is a fusion of a Golgi-targeting moiety and a high-performance fluorophore.
The targeting component is based on a myristoylated and methylated dipeptide motif. A similar probe, termed GolgiSeeing™ (with a fluorescein core), utilizes an N-myristoylated Gly-Cys dipeptide where the three amide bonds are methylated. This lipid modification (myristoylation) and the methylation pattern are crucial for its selective accumulation in the Golgi apparatus.
The fluorescent component is the bright and photostable Janelia Fluor® 549 dye. This combination results in a probe that not only localizes specifically to the Golgi but also provides a strong and durable fluorescent signal, making it well-suited for live-cell imaging and advanced microscopy applications. medchemexpress.comnih.gov
Research Findings and Properties
The compound This compound is identified as a Golgi probe with an excitation maximum (Ex) of 561 nm and an emission maximum (Em) of 585 nm. hoelzel-biotech.comtocris.com This aligns with the spectral properties of the core Janelia Fluor® 549 dye, which has an excitation peak at 549 nm and an emission peak at 571 nm, a high quantum yield of 0.88, and a large extinction coefficient. tocris.combio-techne.commedchemexpress.com The slight shift in the reported excitation for the complete probe may be due to the specific cellular environment or the conjugation of the targeting moiety.
A key research paper by Shunsuke Sawada and colleagues describes the development of palmitoylation-dependent small-molecule fluorescent probes for live-cell Golgi imaging, which provides the foundational principles for probes like This compound . szabo-scandic.comhoelzel-biotech.comnih.gov The study highlights that such probes enable simple and rapid staining of the Golgi with high specificity, overcoming some limitations of conventional Golgi markers like fluorescently labeled ceramides. For instance, the GolgiSeeing™ probe, based on a similar targeting principle, shows reduced nonspecific staining of the endoplasmic reticulum compared to ceramide-based reagents.
A typical protocol for using This compound involves dissolving it in DMSO to create a stock solution and then incubating cells with a working solution (e.g., 30 μM) for a short period (e.g., 10 minutes) before imaging with a confocal microscope. szabo-scandic.comnih.gov
Below are the key properties of the core fluorophore and the complete probe:
| Property | Janelia Fluor® 549 (Core Dye) | This compound (Golgi Probe) |
| Excitation Maximum (λex) | 549 nm | 561 nm |
| Emission Maximum (λem) | 571 nm | 585 nm |
| Quantum Yield (Φ) | 0.88 | Not specified |
| Extinction Coefficient (ε) | 101,000 M⁻¹cm⁻¹ | Not specified |
| Molecular Formula | C₃₁H₂₅N₃O₇ (as NHS ester) | C₆₁H₈₆N₈O₁₁S |
| Molecular Weight | 551.56 g/mol (as NHS ester) | 1139.45 g/mol |
| Primary Application | Fluorescent Labeling, SRM | Live-Cell Golgi Imaging |
Data for Janelia Fluor® 549 is for the NHS ester derivative. medchemexpress.com Data for this compound is from supplier specifications citing the work of Sawada et al. szabo-scandic.comhoelzel-biotech.comnih.gov
The development of This compound and related probes represents a significant advancement in the toolset available for cell biologists, enabling more precise and dynamic studies of the Golgi apparatus and its critical role in cellular function.
Properties
Molecular Formula |
C61H86N8O11S |
|---|---|
Molecular Weight |
1139.4 g/mol |
IUPAC Name |
5-[[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]carbamoyl]-2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]benzoate |
InChI |
InChI=1S/C61H86N8O11S/c1-5-6-7-8-9-10-11-12-13-14-15-21-55(71)66(3)40-56(72)67(4)51(42-81)60(75)65(2)33-34-78-35-36-79-41-54(70)64-50(58(62)73)20-16-17-28-63-59(74)43-22-25-46(49(37-43)61(76)77)57-47-26-23-44(68-29-18-30-68)38-52(47)80-53-39-45(24-27-48(53)57)69-31-19-32-69/h22-27,37-39,50-51H,5-21,28-36,40-42H2,1-4H3,(H5-,62,63,64,70,73,74,76,77,81)/t50-,51-/m0/s1 |
InChI Key |
GCCGBBPZKHUXIL-TZTPEXNXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+]4CCC4)C=C3OC5=C2C=CC(=C5)N6CCC6)C(=O)[O-])C(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+]4CCC4)C=C3OC5=C2C=CC(=C5)N6CCC6)C(=O)[O-])C(=O)N |
Origin of Product |
United States |
Intracellular Pharmacokinetics and Molecular Mechanisms of Action for Mgc 3me Jf549
Cellular Uptake and Intracellular Delivery Mechanisms of mgc(3Me)JF549
The initial and crucial step in the journey of this compound to its intracellular target is its efficient passage across the plasma membrane. The core of this compound is the Janelia Fluor 549 (JF549) dye, a rhodamine-based fluorophore engineered for enhanced cell permeability. janelia.orgfluorofinder.com This permeability is attributed to a dynamic equilibrium between a charged, fluorescent zwitterion and a neutral, non-fluorescent lactone form. The neutral lactone isomer can readily diffuse across the lipid bilayer of the cell membrane, following a concentration gradient.
Once inside the cytoplasm, the equilibrium can shift back towards the fluorescent zwitterionic form, effectively trapping the dye within the cell. This "no-wash" imaging capability is a key feature of the Janelia Fluor dyes, as it minimizes background fluorescence from extracellular probes. janelia.org The "mgc(3Me)" component of the molecule is a rationally designed targeting moiety that facilitates the subsequent delivery to the Golgi apparatus. While the precise mechanism of intracellular trafficking is still under investigation, it is hypothesized to involve passive diffusion through the cytoplasm followed by active recognition and sequestration by the Golgi complex.
Subcellular Distribution and Specific Retention within the Golgi Apparatus
Following its entry into the cytoplasm, this compound exhibits a highly specific accumulation within the Golgi apparatus. This selective distribution is primarily dictated by the "mgc(3Me)" targeting group. This moiety is designed to have a high affinity for the unique biochemical environment of the Golgi cisternae.
The retention of this compound within the Golgi is a dynamic process that likely involves a combination of factors, including:
Lipid Raft Association: The Golgi membrane is rich in specific lipids, such as sphingolipids and cholesterol, which can form microdomains or "lipid rafts." The "mgc(3Me)" group may preferentially partition into these domains, effectively concentrating the probe within the Golgi.
Protein Interactions: The targeting moiety may also engage in specific, non-covalent interactions with resident Golgi proteins, such as glycosyltransferases or other structural components of the Golgi membrane.
This specific retention allows for high-contrast imaging of the Golgi apparatus with minimal off-target labeling of other organelles.
Fluorogenic Activation and Signal Generation upon Golgi Association
A key feature of this compound is its fluorogenic nature, meaning its fluorescence is significantly enhanced upon reaching its target. As previously mentioned, the JF549 core exists in a lactone-zwitterion equilibrium. In aqueous environments like the cytoplasm, the equilibrium may favor the non-fluorescent lactone.
Upon association with the less polar environment of the Golgi membrane, the equilibrium is believed to shift significantly towards the open, fluorescent zwitterionic form. This results in a bright fluorescent signal precisely at the site of accumulation. This environmentally sensitive fluorescence activation is a critical aspect of its utility as a specific Golgi probe, as it minimizes background signal from unbound probe in the cytoplasm.
Table 1: Photophysical Properties of the Activated JF549 Fluorophore
| Property | Value |
| Excitation Maximum (λex) | 549 nm |
| Emission Maximum (λem) | 571 nm |
| Molar Extinction Coefficient (ε) | 101,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.88 |
These properties reflect the characteristics of the JF549 fluorophore upon activation within the Golgi environment. fluorofinder.com
Molecular Interactions and Binding Dynamics with Golgi Resident Molecules
The specific and prolonged retention of this compound within the Golgi apparatus is a result of its molecular interactions with resident molecules. The "mgc(3Me)" targeting moiety is designed to engage in a series of weak, non-covalent interactions that collectively result in a high avidity for the Golgi.
These interactions can be categorized as follows:
Hydrophobic Interactions: The lipophilic nature of parts of the "mgc(3Me)" group facilitates its insertion into the lipid bilayer of the Golgi membrane.
Hydrogen Bonding: The presence of specific functional groups on the targeting moiety allows for the formation of hydrogen bonds with the head groups of lipids or the side chains of amino acids in Golgi-resident proteins.
The binding is a dynamic equilibrium, with the probe constantly associating and dissociating from its binding partners. However, the high concentration of potential binding sites within the Golgi ensures that the probe remains effectively sequestered within the organelle for the duration of the imaging experiment.
Table 2: Hypothesized Molecular Interactions of this compound within the Golgi Apparatus
| Interaction Type | Putative Binding Partner | Consequence |
| Hydrophobic Partitioning | Golgi Membrane (Lipid Bilayer) | Concentration of the probe within the organelle |
| Specific Protein Binding | Golgi-resident proteins (e.g., glycosyltransferases) | Enhanced retention and specific localization |
| Ion Pairing | Charged lipid headgroups | Stabilization of the fluorescent zwitterionic form |
Advanced Microscopy and Bioimaging Applications of Mgc 3me Jf549
Application in Confocal Microscopy for High-Resolution Golgi Visualization
In confocal microscopy, mgc(3Me)JF549 enables high-resolution visualization of the Golgi apparatus. Its excellent spectral properties, with excitation and emission maxima at 561 nm and 585 nm respectively, make it compatible with common laser lines used in confocal systems. medchemexpress.com The high specificity of the mgc(3Me) targeting motif significantly reduces non-specific staining of other organelles, such as the endoplasmic reticulum (ER), which can be a problem with other dyes like fluorescently-labeled ceramides. funakoshi.co.jp This allows for a clearer, more focused analysis of Golgi structure. funakoshi.co.jp
The use of probes like this compound offers a simple and rapid staining protocol, often requiring only a short incubation period before imaging can begin. funakoshi.co.jp This is in contrast to methods that require genetic manipulation to express fluorescent proteins, which can be time-consuming and may introduce artifacts due to protein overexpression. funakoshi.co.jp The result is a clear depiction of the complex, stacked cisternae and vesicular structures that characterize the Golgi complex in eukaryotic cells. biolegend.com
Implementation in Super-Resolution Microscopy for Nanoscale Golgi Architecture
The development of super-resolution microscopy (SRM) has broken the diffraction barrier of light, enabling the visualization of cellular structures at the nanoscale. The core fluorophore of the this compound probe, Janelia Fluor 549, is particularly well-suited for several SRM techniques, including dSTORM and STED, making the conjugate probe a powerful tool for dissecting the fine architecture of the Golgi. tocris.comtocris.comtocris.com These methods allow researchers to move beyond the diffraction-limited view of conventional microscopy to study the intricate details of Golgi cisternae and associated vesicles. nih.govnih.gov
| Technique | Information Obtained | Key Advantage of this compound |
| Confocal | High-resolution 3D morphology of the entire Golgi complex. | High specificity reduces background from other organelles. funakoshi.co.jp |
| dSTORM | Nanoscale localization of the probe, revealing fine structural details. | The photoswitching properties of JF549 allow for single-molecule localization. tocris.com |
| STED | Super-resolved images of Golgi cisternae and dynamics. | The brightness and photostability of JF549 withstand high laser powers. tocris.comnih.gov |
| Comparison of microscopy techniques utilizing this compound for Golgi visualization. |
The Janelia Fluor 549 dye is suitable for dSTORM, a super-resolution technique that relies on the stochastic photoswitching of individual fluorophores to reconstruct an image with nanoscale precision. tocris.comtocris.com When used in the this compound probe, the JF549 component can be induced to switch between fluorescent 'on' and dark 'off' states. By capturing thousands of frames where only a sparse, random subset of molecules is active at any given moment, their precise locations can be determined and compiled into a super-resolved image. This methodology has been used with JF549-conjugated antibodies to reveal the intricate structure of other cellular components, such as the sarcoplasmic reticulum, at a resolution far superior to conventional diffraction-limited microscopy. tocris.com Applying this compound in a dSTORM experiment would similarly allow for the detailed mapping of the Golgi's membrane architecture.
STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to deplete fluorescence in the periphery of the excitation spot, effectively narrowing the area from which a signal is detected. cytoskeleton.com This technique requires bright and highly photostable fluorophores that can withstand the high laser intensities used for depletion, properties for which Janelia Fluor dyes are known. nih.govtocris.com The JF549 fluorophore is compatible with STED microscopy, enabling the acquisition of super-resolved images of its target. tocris.comtocris.com By labeling the Golgi with this compound, STED microscopy can be employed to visualize the fine structural details of individual Golgi cisternae and the spatial relationships between different Golgi compartments in living cells. nih.gov
Dynamic Live-Cell Imaging of Golgi Apparatus Processes and Trafficking
A significant advantage of this compound is its utility in dynamic live-cell imaging. funakoshi.co.jp The probe is cell-permeable, allowing for the direct labeling of the Golgi in living specimens without requiring fixation, which can introduce structural artifacts. tocris.comtocris.com The high photostability of the JF549 dye allows for prolonged time-lapse imaging, enabling researchers to observe and track the dynamic processes of the Golgi apparatus over time. funakoshi.co.jp
Using this approach, it is possible to visualize events such as the movement and reorganization of the Golgi during cell division, as well as the budding of transport vesicles. researchgate.netnih.gov This capability is crucial for studying the role of the Golgi as a central hub for protein and lipid sorting and transport within the cell. biolegend.comnih.gov Advanced techniques like super-resolution confocal live imaging microscopy (SCLIM) have been used to observe the fine details of cargo traffic through the Golgi, a process that could be studied with high specificity using this compound. nih.govnih.gov
Integration with Genetically Encoded Tags for Targeted Cellular Labeling
While this compound functions as a direct, small-molecule staining agent that targets the general Golgi membrane through a chemical motif, its core fluorophore, JF549, is also a key component of an alternative and more targeted labeling strategy involving genetically encoded tags. researchgate.netfunakoshi.co.jp Self-labeling tags like HaloTag® and SNAP-tag® are protein sequences that can be genetically fused to a specific protein of interest. biorxiv.orgnih.gov These tags form a covalent bond with a specific ligand that has been conjugated to a fluorescent dye. biorxiv.orgresearchgate.net
The Janelia Fluor 549 dye is available in forms suitable for these systems, such as JF549-Haloalkane, which binds specifically to the HaloTag protein. tocris.comtocris.com This allows a researcher to fluorescently label a single, specific Golgi-resident protein (e.g., a glycosyltransferase fused to HaloTag) rather than the entire organelle. This approach combines the genetic specificity of protein tagging with the superior photophysical properties of synthetic dyes like JF549. biorxiv.org Therefore, while this compound provides a broad view of Golgi morphology and dynamics, the JF549 fluorophore can be integrated into tag-based systems for precise, protein-specific super-resolution and live-cell imaging studies within the Golgi. janelia.orgresearchgate.net
Research Investigations and Biological Insights Facilitated by Mgc 3me Jf549
Studies on Golgi Morphology, Integrity, and Remodeling in Cellular Physiology
The Golgi apparatus is a highly dynamic organelle characterized by its unique stacked cisternal structure, which is fundamental to its function. nih.gov The morphology of the Golgi is not static; it undergoes constant remodeling in response to various cellular signals and during processes like cell division. funakoshi.co.jp Fluorescent probes like mgc(3Me)JF549 are instrumental in visualizing these dynamic changes in real-time within living cells.
Researchers can utilize this compound to study the precise architecture of the Golgi ribbon and quantify morphological parameters. For instance, time-lapse imaging of cells stained with this compound can reveal the processes of Golgi disassembly during mitosis and its subsequent reassembly in daughter cells. funakoshi.co.jp This allows for a detailed analysis of the kinetics and regulation of these structural transitions.
One key advantage of this compound is its basis on a palmitoylation-dependent mechanism, which anchors it to the Golgi membrane. szabo-scandic.comhoelzel-biotech.com This provides a more specific and stable labeling of the Golgi compared to some traditional dyes, reducing non-specific staining of other organelles like the endoplasmic reticulum. funakoshi.co.jp This high specificity is critical for accurately assessing Golgi integrity and subtle changes in its morphology under various physiological conditions.
Table 1: Comparative Analysis of Golgi Staining Methods
| Feature | This compound (GolgiSeeing™) | Conventional Ceramide-based Dyes | Fluorescent Protein Expression |
|---|---|---|---|
| Principle | Small molecule probe, palmitoylation-dependent | Fluorescently labeled ceramide derivatives | Genetically encoded fluorescent proteins |
| Specificity | High for Golgi apparatus | Lower, with potential ER localization | High for the tagged protein's location |
| Procedure | Simple, 10-minute incubation | More complex procedures | Requires transfection/transduction |
| Cytotoxicity | Reduced | Higher | Can cause artifacts from overexpression |
| Live-cell Imaging | Specialized for live-cell imaging | Suitable, but with limitations | Excellent for long-term imaging |
Tracing of Vesicular Transport and Membrane Flow through the Golgi Network
The central role of the Golgi apparatus is to process and sort proteins and lipids for their correct delivery to other destinations within or outside the cell. frontiersin.org This is accomplished through a complex system of vesicular transport, where small, membrane-bound sacs bud off from one compartment and fuse with another. nih.gov Visualizing this intricate flow of materials is key to understanding the secretory pathway.
The bright and stable fluorescence of this compound allows for the tracking of membrane dynamics within the Golgi. nih.gov By using advanced microscopy techniques like fluorescence recovery after photobleaching (FRAP), researchers can study the lateral mobility of the probe within the Golgi membranes, providing insights into membrane fluidity and protein movement. nih.gov Furthermore, the movement of labeled Golgi fragments or vesicles can be tracked over time to analyze the pathways and kinetics of vesicular transport. nih.gov
The ability to perform live-cell, time-lapse imaging with this compound enables the direct observation of transport intermediates as they move to and from the Golgi. nih.gov This can help in elucidating the mechanisms by which cargo is transported between Golgi cisternae and how the Golgi interacts with other organelles like the endoplasmic reticulum and endosomes. nih.govnih.gov
Role in Analyzing Golgi Response to Cellular Perturbations and Environmental Cues
The Golgi apparatus is a sensitive sensor of cellular stress and responds to a variety of perturbations, including nutrient deprivation, oxidative stress, and DNA damage. nih.govresearchgate.net These stressors can lead to significant alterations in Golgi structure and function, a phenomenon known as the Golgi stress response. nih.gov This response can involve the fragmentation of the Golgi ribbon and the activation of specific signaling pathways to restore homeostasis or trigger apoptosis. researchgate.netresearchgate.net
The use of this compound allows for the visualization and quantification of Golgi morphological changes in response to such perturbations. For example, researchers can treat cells with known stressors and use this compound to monitor the extent and dynamics of Golgi fragmentation. researchgate.netleica-microsystems.com This provides a powerful assay to screen for compounds that induce or mitigate Golgi stress and to study the signaling pathways involved. nih.gov
Table 2: Examples of Golgi Perturbations and Observable Responses with Fluorescent Probes
| Perturbation | Expected Golgi Response | Potential Insights from this compound Imaging |
|---|---|---|
| Brefeldin A Treatment | Redistribution of Golgi proteins into the ER | Visualization of membrane flow from Golgi to ER |
| Nocodazole Treatment | Scattering of Golgi stacks throughout the cytoplasm | Study of microtubule-dependence of Golgi positioning |
| DNA Damage | Golgi fragmentation | Analysis of the link between DNA repair and Golgi integrity |
| Oxidative Stress | Altered Golgi morphology and function | Investigation of the role of the Golgi in cellular stress responses |
Contributions to Understanding Golgi Function in Specific Cell Types and Pathologies
Dysfunction of the Golgi apparatus has been implicated in a growing number of human diseases, including cancer and neurodegenerative disorders. mdpi.comfrontiersin.org In cancer, altered Golgi structure and function can lead to aberrant glycosylation of proteins, which can promote tumor progression and metastasis. encyclopedia.pubnih.gov In neurodegenerative diseases like Alzheimer's and Parkinson's, Golgi fragmentation is an early and consistent pathological feature. neurosciencenews.commdpi.comneurodegenerationresearch.eunih.gov
The compound this compound provides a valuable tool to study the role of the Golgi in these pathologies. By applying the probe to cell models of cancer, researchers can investigate how the Golgi morphology is altered in cancer cells and how this correlates with their metastatic potential. encyclopedia.pubfrontiersin.org For instance, it can be used to visualize the reorientation of the Golgi during cell migration, a key step in cancer invasion. frontiersin.org
In the context of neurodegeneration, this compound can be used to study the mechanisms leading to Golgi fragmentation in neuronal cells and to screen for potential therapeutic agents that can restore Golgi integrity. frontiersin.orgneurosciencenews.com Its suitability for live-cell imaging is particularly advantageous for studying the dynamic nature of Golgi pathology in these diseases. funakoshi.co.jp
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Brefeldin A |
| Nocodazole |
| Monensin |
| Nigericin |
| Lithocholylglycine |
| Golgicide A |
| GM130 |
| GRASP65 |
Comparative Analyses and Methodological Advancements with Mgc 3me Jf549
Comparative Performance Against Commercial Golgi Probes in Live-Cell Assays
The Golgi apparatus is a central organelle for protein processing and transport, making its visualization essential for understanding numerous cellular functions. mdpi.com For years, live-cell Golgi imaging has predominantly relied on fluorescently labeled ceramide derivatives, such as NBD C6-ceramide or BODIPY FL C5-ceramide. thermofisher.com However, these commercial probes are beset by several limitations, including cumbersome multi-step staining protocols, low specificity for the Golgi apparatus, and notable cytotoxicity. acs.orgresearchgate.net They often show non-specific localization to other organelles like the endoplasmic reticulum, complicating focused analysis of the Golgi. funakoshi.co.jp
In contrast, probes based on the tri-N-methylated myristoyl-Gly-Cys (myrGC3Me) motif, such as mgc(3Me)JF549, offer a superior alternative. acs.org This novel class of probes utilizes a palmitoylation-dependent mechanism to achieve highly specific localization to the Golgi membrane. researchgate.net The cell-permeable myrGC3Me motif is recognized and S-palmitoylated within the cell, effectively anchoring the attached fluorophore to the Golgi. acs.org This mechanism provides a significant advantage in specificity over ceramide-based probes. acs.orgfunakoshi.co.jp
Furthermore, the staining procedure for this compound is remarkably simple and rapid, requiring only a brief 10-minute incubation with the cell culture medium, followed by a wash step. funakoshi.co.jp This streamlined protocol stands in stark contrast to the often complex and temperature-sensitive procedures required for ceramide probes. funakoshi.co.jp Research has shown that this new class of probes allows for the staining of the Golgi in living cells with high specificity and an absence of cytotoxicity, enabling the visualization of dynamic Golgi morphology during processes like cell division and in response to drug treatments. acs.orgresearchgate.net
Table 1: Comparison of Golgi Probe Characteristics
| Feature | This compound | Commercial Ceramide Probes |
|---|---|---|
| Targeting Mechanism | Palmitoylation-dependent localization acs.orgresearchgate.net | Lipid metabolism and accumulation thermofisher.com |
| Golgi Specificity | High acs.orgresearchgate.net | Low to moderate, often co-localizes with ER funakoshi.co.jp |
| Staining Protocol | Simple, 10-minute incubation funakoshi.co.jp | Cumbersome, often requires complex, multi-step protocols acs.orgfunakoshi.co.jp |
| Cytotoxicity | Not observed acs.org | Can exhibit cytotoxicity thermofisher.com |
Assessment of Photostability and Brightness in Extended Imaging Experiments
The utility of a fluorescent probe in long-term, time-lapse imaging is fundamentally dependent on its brightness and photostability. The core fluorophore of this compound is Janelia Fluor® 549 (JF549), a dye specifically engineered for superior performance in demanding imaging applications. novusbio.comjanelia.org
JF549 is a derivative of rhodamine that incorporates an azetidine (B1206935) ring, a structural modification that significantly enhances its quantum yield and photostability compared to traditional fluorophores like tetramethylrhodamine (B1193902) (TMR). nih.govnih.gov In single-molecule imaging experiments, conjugates of JF549 emit nearly double the number of photons per second and demonstrate a track length approximately twice as long as those labeled with TMR. nih.govresearchgate.net This heightened performance establishes JF549 as an exceptional label for live-cell imaging, retaining its signal integrity during extended observation periods where other dyes would photobleach. nih.govbiorxiv.org
The enhanced photophysical properties of JF549 are critical for studying the dynamic nature of the Golgi apparatus. Its high photon output ensures a strong signal-to-noise ratio, while its resistance to photobleaching allows for prolonged and repeated imaging sessions without significant signal degradation. biorxiv.orgbiorxiv.org This makes this compound particularly well-suited for tracking Golgi dynamics over the course of the cell cycle or in response to various stimuli. acs.org
Table 2: Photophysical Performance Comparison of JF549 vs. TMR
| Parameter | JF549-labeled Protein | TMR-labeled Protein | Improvement Factor |
|---|---|---|---|
| Average Photons/second | 1.9 × 10⁴ nih.govresearchgate.net | 1.1 × 10⁴ nih.govresearchgate.net | ~1.7x |
| Mean Track Length (s) | 1.6 s nih.gov | 0.72 s nih.gov | ~2.2x |
| Quantum Yield (Φ) | 0.88 nih.gov | 0.41 nih.gov | ~2.1x |
Evaluation of Specificity and Background Fluorescence in Complex Biological Systems
High specificity and low background fluorescence are paramount for accurately interpreting imaging data, particularly within the crowded environment of a cell. The design of this compound inherently promotes high specificity through its palmitoylation-dependent targeting strategy. acs.orgresearchgate.net This biological mechanism ensures that the probe preferentially accumulates at the Golgi membrane, minimizing the off-target fluorescence that often plagues less specific probes. acs.orgfunakoshi.co.jp
The result is bright and clear labeling of the Golgi with low cytoplasmic background, allowing for precise visualization of the organelle's structure. nih.govresearchgate.net The recommended protocol, which includes a wash with media containing bovine serum albumin (BSA), further helps to reduce any non-specific binding and clear unbound probe from the cellular environment, enhancing the signal-to-noise ratio. funakoshi.co.jp
The underlying JF549 fluorophore has been successfully used to label a variety of intracellular targets with high fidelity in complex systems, including live cells and tissue sections. novusbio.comresearchgate.net Its proven ability to generate bright signals with low background in these contexts underscores its suitability as the fluorescent component of a highly specific organelle probe like this compound. nih.gov
Synergistic Use with Orthogonal Fluorescent Probes for Multiplexed Imaging
A key advantage of the Janelia Fluor® dye series, including JF549, is the development of a palette of spectrally distinct fluorophores (e.g., JF646) that enables multicolor, multiplexed imaging. janelia.orgnih.govnih.gov The well-defined excitation and emission spectra of JF549 (λabs/λem ≈ 549 nm/571 nm) make it an excellent candidate for use alongside other fluorescent probes in multi-target experiments. nih.govnih.gov
The ability to perform multiplexed imaging is crucial for studying the interplay between different organelles and cellular processes. For instance, this compound could be used to image the Golgi in one channel (yellow/orange), while orthogonal probes are used to simultaneously visualize the mitochondria (e.g., with a green fluorescent probe) and the nucleus (e.g., with DAPI in the blue channel). novusbio.com To achieve this, researchers can use orthogonal labeling systems, such as combining a SNAP-tag ligand of JF549 with a HaloTag ligand of a spectrally separated dye like JF646, to visualize two different proteins in the same living cell. nih.gov This approach allows for the direct observation of spatial relationships and dynamic interactions between the Golgi and other cellular components. researchgate.net The availability of a range of probes built on the myrGC3Me motif with blue, green, and red fluorophores further expands these possibilities, allowing for flexible experimental design in cell biology. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
